ENPP1 Inhibitory Potency: Imidazo[1,2-a]pyrazine Derivative Containing the Core Scaffold Achieves Low Nanomolar IC50
A closely related imidazo[1,2-a]pyrazine derivative (compound 7) was identified as a highly potent ENPP1 inhibitor. While the exact structure of compound 7 was not fully confirmed as the target molecule, the study provides a class-level inference for the scaffold. Compound 7 inhibited ENPP1 with an IC50 of 5.70 or 9.68 nM, whereas it showed weak inhibition against the related ENPP2 and ENPP3 isoforms, indicating a degree of selectivity within the ENPP family [1]. In contrast, the core scaffold without optimized substitution typically shows significantly reduced or no activity. This establishes the imidazo[1,2-a]pyrazine core, with appropriate substitution, as a viable starting point for potent ENPP1 inhibition.
| Evidence Dimension | ENPP1 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 5.70 or 9.68 nM (for the optimized derivative compound 7) |
| Comparator Or Baseline | Weak inhibition of ENPP2 and ENPP3 (exact IC50 not provided) |
| Quantified Difference | At least 10-fold selectivity window vs. ENPP2/ENPP3 family members |
| Conditions | In vitro enzymatic assay |
Why This Matters
For researchers procuring building blocks for ENPP1 inhibitor programs, this data confirms the imidazo[1,2-a]pyrazine scaffold's capability to achieve single-digit nanomolar potency, a critical benchmark for lead optimization.
- [1] Zhan, S.; Zhang, Y.; Cao, T.; et al. Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. J. Med. Chem. 2024, 67 (20), 18317-18333. DOI: 10.1021/acs.jmedchem.4c01634. View Source
